3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Description
3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C30H30N2O3 and its molecular weight is 466.581. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Research has demonstrated various synthesis approaches and structural analyses of compounds closely related to the specified chemical structure. For instance, Abdelhamid et al. (2011) detailed the molecular structure of a compound with two tetramethyloctahydroxanthen-1,8-dione substituents arranged parallel to each other and perpendicular to the plane of the pyridine ring, highlighting its flattened boat conformation Abdelhamid et al., 2011.
Potential Biological Activities
The exploration of the biological activities of similar compounds has led to findings on their potential antioxidant, acetylcholinesterase inhibitory activities, and roles in synthetic chemistry. Purushothaman and Thiruvenkatam (2018) analyzed the intermolecular interactions and conformational geometries adopted by xanthenedione molecules, providing insights into their emerging roles as antioxidants and acetylcholinesterase inhibitors Purushothaman & Thiruvenkatam, 2018.
Photophysical Properties
Research on compounds incorporating the imidazo[1,5-a]pyridine moiety has uncovered their promising photophysical properties, including large Stokes shifts and potential as organic dyes. For example, Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterizing their optical properties and demonstrating their potential as low-cost emitters with large Stokes' shifts Volpi et al., 2017.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3/c1-29(2)14-20(33)24-22(16-29)35-23-17-30(3,4)15-21(34)25(23)26(24)27-19-12-8-9-13-32(19)28(31-27)18-10-6-5-7-11-18/h5-13,26H,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCMXHSTAEZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C5C=CC=CN5C(=N4)C6=CC=CC=C6)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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